![molecular formula C29H20N4O2 B10880176 2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)

2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

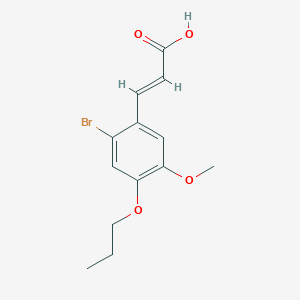

Ce composé appartient à une classe de molécules hétérocycliques présentant un système de cycles condensés complexe. Sa structure combine des éléments de la pyrimidine, du triazole et du chromène, ce qui donne un échafaudage unique. Décomposons-le :

Cycle Pyrimidine : Le cœur central est constitué d’un cycle pyrimidine (un cycle à six chaînons contenant deux atomes d’azote).

Cycle Triazole : Fusionné à la pyrimidine, se trouve un cycle triazole (un cycle à cinq chaînons contenant trois atomes d’azote).

Portion Chromène : La portion chromène ajoute de l’aromaticité et de la complexité.

Méthodes De Préparation

Voies de Synthèse : Plusieurs voies de synthèse conduisent à ce composé. Une approche courante implique des réactions de cyclisation entre des précurseurs fonctionnalisés de manière appropriée. Par exemple :

Réaction Multicomposants (RMC) : Une réaction multicomposants impliquant un précurseur de la pyrimidine, un aldéhyde et un dérivé d’hydrazine peut produire l’échafaudage triazolopyrimidine souhaité.

Hétérocyclisation : Une autre méthode implique l’hétérocyclisation d’un précurseur approprié contenant à la fois des motifs pyrimidine et triazole.

- Ces réactions se produisent généralement dans des conditions douces, en utilisant souvent des catalyseurs ou des réactifs pour favoriser la cyclisation.

- Des solvants tels que le DMF (diméthylformamide) ou le DMSO (diméthylsulfoxyde) sont couramment utilisés.

- La température et la durée de la réaction varient en fonction de la voie de synthèse spécifique.

Production Industrielle : Bien que les détails de la production à l’échelle industrielle soient propriétaires, les laboratoires de recherche et les entreprises pharmaceutiques explorent des méthodes évolutives pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Réactivité :

Oxydation : Le composé peut subir des réactions d’oxydation, conduisant potentiellement à la formation de nouveaux groupes fonctionnels.

Réduction : Les processus de réduction peuvent modifier les cycles aromatiques ou d’autres substituants.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur les cycles hétérocycliques.

Dérivés d’hydrazine : Utilisés pour la formation du triazole.

Aldéhydes : Participent aux RMC.

Catalyseurs métalliques : Facilitent la cyclisation.

Produits Principaux : Le produit principal est l’échafaudage triazolopyrimidine condensé. En fonction des conditions réactionnelles spécifiques, des régiosomères peuvent se former.

Applications De Recherche Scientifique

Ce composé trouve des applications dans différentes disciplines :

Médecine : Les chercheurs étudient son potentiel en tant que candidat médicament nouveau, en particulier dans le traitement du cancer.

Chimie : Sa structure unique inspire les chimistes de synthèse à explorer de nouvelles réactions et méthodologies.

Biologie : Les biologistes étudient ses effets sur les processus et les voies cellulaires.

Mécanisme D'action

Inhibition de la CDK2 : Le composé inhibe la kinase dépendante des cyclines 2 (CDK2), un régulateur clé de la progression du cycle cellulaire. En perturbant l’activité de la CDK2, il cible sélectivement les cellules tumorales.

Induction de l’Apoptose : Il déclenche la mort cellulaire programmée (apoptose) dans les cellules cancéreuses, contribuant à ses effets cytotoxiques.

Comparaison Avec Des Composés Similaires

Unicité : L’échafaudage triazolopyrimidine condensé le distingue.

Composés Similaires : Bien que je n’aie pas une liste exhaustive, les composés apparentés comprennent les pyrazolo[3,4-d]pyrimidines et les pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines[,].

Propriétés

Formule moléculaire |

C29H20N4O2 |

|---|---|

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

6-(4-methoxyphenyl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |

InChI |

InChI=1S/C29H20N4O2/c1-34-21-14-11-20(12-15-21)27-31-28-25-24(19-8-3-2-4-9-19)23-16-13-18-7-5-6-10-22(18)26(23)35-29(25)30-17-33(28)32-27/h2-17,24H,1H3 |

Clé InChI |

BIJYHQPTGHNBOG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)

![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10880115.png)

![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)

![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)

![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)

![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)

![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)

![5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10880168.png)